molecular formula C11H17N B1615834 p-tert-Amylaniline CAS No. 2049-92-5

p-tert-Amylaniline

Cat. No. B1615834
Key on ui cas rn: 2049-92-5
M. Wt: 163.26 g/mol
InChI Key: RQUPXQYTWVIBIV-UHFFFAOYSA-N
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Patent
US04359584

Procedure details

A mixture of 110 parts of methyl N-(4-tert.-pentyl-phenyl)-carbamate, 400 parts of aniline, 400 parts of methanol and 0.2 part of sodium methylate is heated to 200° C. in an autoclave and kept at this temperature for 4 hours. The mixture is then subjected to fractional distillation under reduced pressure. 67 parts (83% of theory) of 4-tert.-pentylaniline, of boiling point 140°-142° C./16 mbar, are obtained.
[Compound]
Name
110
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl N-(4-tert.-pentyl-phenyl)-carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(=O)OC)=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].NC1C=CC=CC=1.C[O-].[Na+]>CO>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([NH2:12])=[CH:10][CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
110
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl N-(4-tert.-pentyl-phenyl)-carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)NC(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture is then subjected to fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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